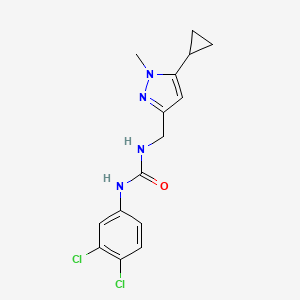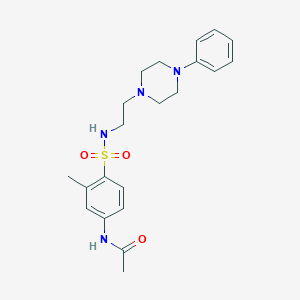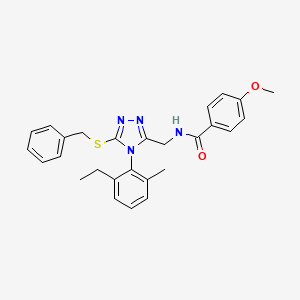
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic molecule that has gained attention in scientific research for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound, with a unique molecular structure, exhibits diverse chemical reactivity and holds promise for future innovations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves several steps.
Formation of the 1,2,4-triazole ring: : This is typically achieved through a cyclization reaction of appropriate hydrazines with carbonyl compounds under acidic conditions.
Introduction of the benzylthio group: : This step can involve nucleophilic substitution reactions where benzylthiol acts as a nucleophile, attacking an electrophilic center on the triazole ring.
Attachment of the 2-ethyl-6-methylphenyl group: : This often requires a Friedel-Crafts alkylation, using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Final coupling with 4-methoxybenzamide: : This coupling can be performed using standard peptide coupling reagents like carbodiimides or employing transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Scaling up for industrial production typically requires optimization of each reaction step to maximize yield and purity while minimizing waste and cost. Methods like continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Industrial synthesis would also focus on safe handling of reagents and intermediates, adherence to environmental regulations, and cost-effective production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the triazole ring, converting it to other nitrogen-containing heterocycles.
Substitution: : Nucleophilic substitution reactions can modify the benzylthio group or the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Thiols, amines, halides.
Major Products
Sulfoxides and sulfones: : From oxidation.
Modified triazoles: : From reduction.
Functionalized aromatics: : From nucleophilic substitution.
科学研究应用
Chemistry
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe. Its interactions with specific enzymes or receptors can help elucidate biological pathways and mechanisms. It may also serve as a lead compound in drug discovery programs aimed at treating various diseases.
Medicine
The medical applications of this compound are of particular interest. Researchers are investigating its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets could lead to the development of new medications.
Industry
In industrial applications, this compound might be utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its chemical stability and reactivity make it suitable for various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interactions with specific molecular targets.
Molecular Targets: : This compound can interact with enzymes, receptors, and other proteins, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access.
Pathways: : The compound may influence cellular signaling pathways, modulating processes such as cell proliferation, apoptosis, and inflammation. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
N-((5-(methylthio)-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
N-((5-(benzylthio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide offers unique advantages due to its specific molecular structure. The presence of the benzylthio and 2-ethyl-6-methylphenyl groups imparts distinct chemical properties, enhancing its reactivity and potential applications. Additionally, the methoxybenzamide moiety may influence its biological activity, offering unique therapeutic potential.
Conclusion
This compound stands as a remarkable compound with diverse applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable asset for ongoing and future research endeavors, promising new discoveries and innovations across various fields.
属性
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)25(21)31-24(17-28-26(32)22-13-15-23(33-3)16-14-22)29-30-27(31)34-18-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYXRBBJXRQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)
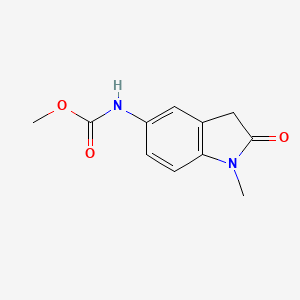
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)

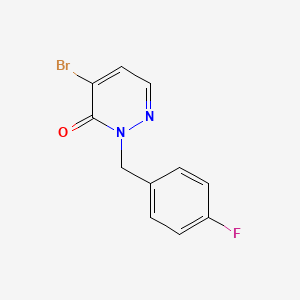
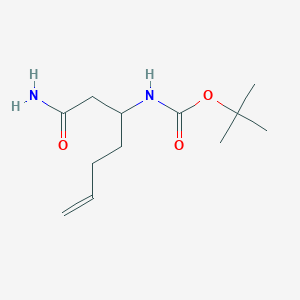
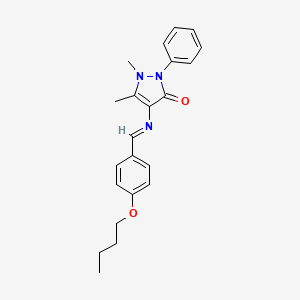
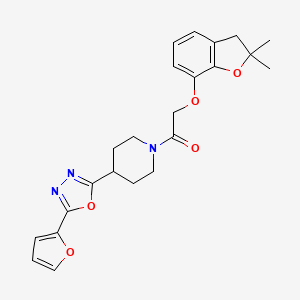
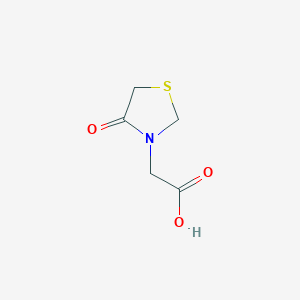
![3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2561692.png)
![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)

